molecular formula C9H14O2 B13984979 Methyl 2,2-dimethylhex-4-ynoate

Methyl 2,2-dimethylhex-4-ynoate

Cat. No.: B13984979
M. Wt: 154.21 g/mol
InChI Key: OGBXJDCWTXQWJK-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylhex-4-ynoate is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 2,2-dimethylhex-4-ynoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylhex-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethylhex-4-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethylhex-4-yn-1-ol with methanol and a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethylhex-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylhex-4-ynoate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can be attacked by nucleophiles. The alkyne moiety also allows it to participate in cycloaddition reactions, forming cyclic compounds .

Comparison with Similar Compounds

  • Methyl but-2-ynoate
  • Methyl 2,2-dimethylhex-5-enoate
  • Methyl 2,2-dimethylhexanoate

Comparison: Methyl 2,2-dimethylhex-4-ynoate is unique due to the presence of both an ester group and an alkyne moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structural features also make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 2,2-dimethylhex-4-ynoate

InChI

InChI=1S/C9H14O2/c1-5-6-7-9(2,3)8(10)11-4/h7H2,1-4H3

InChI Key

OGBXJDCWTXQWJK-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C)(C)C(=O)OC

Origin of Product

United States

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